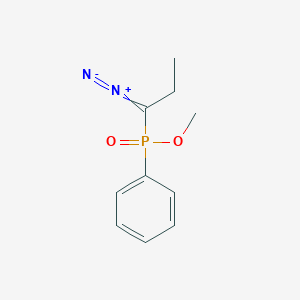
Methyl (1-diazopropyl)phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-diazopropyl)phenylphosphinate is an organophosphorus compound characterized by the presence of a diazo group attached to a propyl chain, which is further connected to a phenylphosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1-diazopropyl)phenylphosphinate typically involves the reaction of diazo compounds with phosphinate esters. One common method includes the deprotonation of H-phosphinate esters with a strong base such as lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with appropriate electrophiles . Another approach involves the use of palladium-catalyzed cross-coupling reactions between phosphinate esters and diazo compounds .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of copper-catalyzed P-arylation of organophosphorus compounds containing P-H bonds is another efficient method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl (1-diazopropyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diazo group to an amine.
Substitution: The diazo group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the diazo group under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted phosphinates with various functional groups.
Scientific Research Applications
Methyl (1-diazopropyl)phenylphosphinate has several applications in scientific research:
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (1-diazopropyl)phenylphosphinate involves the reactivity of the diazo group, which can form carbenes or participate in cycloaddition reactions. These reactive intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Methylphenidate: A stimulant used in the treatment of ADHD.
Methyldopa: An antihypertensive agent.
Comparison: Methyl (1-diazopropyl)phenylphosphinate is unique due to its diazo group, which imparts distinct reactivity compared to other organophosphorus compounds. Unlike methylphenidate and methyldopa, which are primarily used in medical applications, this compound is more versatile in its use across chemistry, biology, and industry.
Properties
CAS No. |
63469-83-0 |
|---|---|
Molecular Formula |
C10H13N2O2P |
Molecular Weight |
224.20 g/mol |
IUPAC Name |
[1-diazopropyl(methoxy)phosphoryl]benzene |
InChI |
InChI=1S/C10H13N2O2P/c1-3-10(12-11)15(13,14-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
VQOFDPYCLPIMBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=[N+]=[N-])P(=O)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















